4-Sec-butyl-3-imino-5-isoxazolidinone
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Overview
Description
4-Sec-butyl-3-imino-5-isoxazolidinone is a heterocyclic compound that contains an isoxazolidinone ringThe molecular formula of this compound is C7H12N2O2, and it consists of 12 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolidinones, including 4-Sec-butyl-3-imino-5-isoxazolidinone, can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to substituted isoxazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Sec-butyl-3-imino-5-isoxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the isoxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product and may include conventional heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide provides 3,5-bis(het)arylisoxazoles in high yields .
Scientific Research Applications
4-Sec-butyl-3-imino-5-isoxazolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Sec-butyl-3-imino-5-isoxazolidinone involves its interaction with specific molecular targets. For example, oxazolidinones, a related class of compounds, inhibit bacterial protein biosynthesis by interfering with the binding of initiator fMet-tRNAi Met to the ribosomal peptidyltransferase P-site . This mechanism may be similar for this compound, although further research is needed to confirm its specific targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Sec-butyl-3-imino-5-isoxazolidinone include other isoxazolidinones and isoxazoles. These compounds share structural similarities and may exhibit comparable chemical properties .
Uniqueness
This compound is unique due to its specific substituents and the resulting chemical properties.
Properties
CAS No. |
6941-34-0 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-amino-4-butan-2-yl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H12N2O2/c1-3-4(2)5-6(8)9-11-7(5)10/h4-5H,3H2,1-2H3,(H2,8,9) |
InChI Key |
RFBMKIGGRMWUST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=NOC1=O)N |
Origin of Product |
United States |
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